molecular formula C7H14N2 B1613023 2,6-Diazaspiro[3.5]nonane CAS No. 885482-15-5

2,6-Diazaspiro[3.5]nonane

Cat. No. B1613023
M. Wt: 126.2 g/mol
InChI Key: IQBNSQTZCBFXGL-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2 . It is also known as 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester . This compound is often used as a building block in medicinal chemistry .


Synthesis Analysis

The synthesis of 2,6-Diazaspiro[3.5]nonane and its analogs has been described in various studies . These compounds are often synthesized as orthogonally protected analogs, which serve as versatile building blocks in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 2,6-Diazaspiro[3.5]nonane consists of a spirocyclic amine . The ChemSpider database provides more details about its structure .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Diazaspiro[3.5]nonane are not detailed in the search results, it’s worth noting that this compound is often used as a building block in the synthesis of various medicinal compounds .

Safety And Hazards

The safety data sheets for 2,6-Diazaspiro[3.5]nonane suggest that it should be handled with care. Contact with skin and eyes should be avoided, and suitable protective clothing should be worn when handling this compound .

Future Directions

Given the use of 2,6-Diazaspiro[3.5]nonane as a building block in medicinal chemistry, future research may continue to explore its potential applications in the development of new therapeutic compounds . Additionally, new methods for its synthesis, particularly those that are more efficient or environmentally friendly, may also be a focus of future research .

properties

IUPAC Name

2,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(4-8-3-1)5-9-6-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBNSQTZCBFXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630913
Record name 2,6-Diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[3.5]nonane

CAS RN

885482-15-5
Record name 2,6-Diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Orain, S Hintermann, M Pudelko, D Carballa… - Synlett, 2015 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 14 www.thieme-connect.com
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
T Weinhold, J Law, J Frederich - 2023 - chemrxiv.org
Quaternary carbon centers pose a significant challenge in chemical synthesis. Harnessing the underexplored reactivity of titanacyclobutane intermediates, a strategy to construct …
Number of citations: 0 chemrxiv.org
RA Gallego, L Bernier, H Chen… - Journal of Medicinal …, 2023 - ACS Publications
Immune activating agents represent a valuable class of therapeutics for the treatment of cancer. An area of active research is expanding the types of these therapeutics that are …
Number of citations: 3 pubs.acs.org
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org
符志成, 许家喜 - 化学进展, 2018 - researchgate.net
(北京化工大学理学院有机化学系化工资源有效利用国家重点实验室北京100029) 摘要氮杂环丁烷类化合物是一类重要的饱和四元含氮杂环化合物, 不仅是有机合成中的重要原料, 中间体及手…
Number of citations: 4 www.researchgate.net

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